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molecular formula C10H14ClNO2 B1601236 Ethyl 4-methoxybenzimidate hydrochloride CAS No. 54998-29-7

Ethyl 4-methoxybenzimidate hydrochloride

Cat. No. B1601236
M. Wt: 215.67 g/mol
InChI Key: VPJFORIZDKSQBF-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

4-Methoxybenzonitrile and 24% hydrochloric acid in EtOH were mixed at 0° C. This mixture was left stirring at r.t. o.n., followed by concentration in-vacuo. The isolated residue was triturated with Et2O to isolate the title compound (1.25 g). 1H-NMR: 12.3 (br. s, 1H), 11.6 (br. s, 1H), 8.43 (d, 2H), 7.04 (d, 2H), 4.91 (t, 3H), 3.90 (s, 3H), 1.61 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[ClH:11].[CH3:12][CH2:13][OH:14]>>[ClH:11].[CH2:13]([O:14][C:7](=[NH:8])[C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at r.t. o.n
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
This mixture was left
CONCENTRATION
Type
CONCENTRATION
Details
, followed by concentration in-vacuo
CUSTOM
Type
CUSTOM
Details
The isolated residue was triturated with Et2O

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(C1=CC=C(C=C1)OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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